molecular formula C20H31BN2O3 B13865421 N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) piperidin-4-yl)acetamide

N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) piperidin-4-yl)acetamide

Cat. No.: B13865421
M. Wt: 358.3 g/mol
InChI Key: MNDLMCATEXKHNQ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide typically involves the reaction of a piperidine derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

it is likely that similar reaction conditions and synthetic routes are scaled up for industrial purposes, with additional steps for purification and quality control to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions yield boronic acids .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a range of applications . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H31BN2O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C20H31BN2O3/c1-15(24)22(6)17-11-13-23(14-12-17)18-9-7-16(8-10-18)21-25-19(2,3)20(4,5)26-21/h7-10,17H,11-14H2,1-6H3

InChI Key

MNDLMCATEXKHNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)N(C)C(=O)C

Origin of Product

United States

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